![molecular formula C24H23N3O4S B6559318 N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide CAS No. 946289-86-7](/img/structure/B6559318.png)
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide is a complex organic compound with a molecular formula of C24H23N3O4S. This compound is notable for its unique structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a sulfamoyl phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 1-benzoyl-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to form the sulfamoyl derivative. Finally, the acetamide group is introduced through an acetylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tetrahydroquinoline moiety, potentially forming quinoline derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the observed biological effects. The exact pathways and targets are still under investigation, but they may involve modulation of oxidative stress pathways and inhibition of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Uniqueness
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfamoyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Biological Activity
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H23N3O3S, with a molecular weight of approximately 433.6 g/mol. The compound features a tetrahydroquinoline core that is known for its pharmacological versatility.
Property | Value |
---|---|
Molecular Formula | C24H23N3O3S |
Molecular Weight | 433.6 g/mol |
LogP | 3.144 |
Polar Surface Area | 38.701 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Receptor Modulation : It may interact with receptors that play critical roles in cancer cell proliferation and apoptosis.
- Nitric Oxide Synthase (iNOS) Inhibition : The compound exhibits anti-inflammatory properties by inhibiting iNOS expression in response to inflammatory stimuli .
Antimicrobial Activity
Research indicates that quinoline derivatives possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains and fungi. Studies have demonstrated that it exhibits potent activity against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has been investigated for its anticancer potential through various in vitro studies. It has shown promising results in inhibiting the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, it targets pathways associated with tumor growth and metastasis.
Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory effects of this compound by reducing the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of quinoline derivatives similar to this compound:
- Study on COX Inhibition : A study demonstrated that related quinoline compounds significantly inhibited COX enzymes in vitro, suggesting potential applications in pain management and anti-inflammatory therapies .
- Anticancer Activity : In a recent study published in Pharmaceutical Research, researchers reported that a similar derivative exhibited cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Evaluation : A comparative analysis indicated that certain quinoline derivatives showed enhanced antibacterial activity compared to standard antibiotics, reinforcing the therapeutic potential of this class of compounds.
Properties
IUPAC Name |
N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-17(28)25-20-11-13-22(14-12-20)32(30,31)26-21-10-9-18-8-5-15-27(23(18)16-21)24(29)19-6-3-2-4-7-19/h2-4,6-7,9-14,16,26H,5,8,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEAIFNOZYBOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.